Cas no 724434-08-6 (4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-)

4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)- structure
724434-08-6 structure
Product Name:4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-
CAS-nummer:724434-08-6
MF:C15H12O6
MW:288.252184867859
CID:558602
PubChem ID:662
Update Time:2025-04-19

4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-
    • 3,5,7,4''-TETRAHYDROXYFLAVANONE
    • 3,5,7,4'-TETRAHYDROXYFLAVANONE
    • 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
    • 104486-98-8
    • (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
    • SCHEMBL39319
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-
    • 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-, trans-
    • 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one #
    • NSC327432
    • 5150-32-3
    • 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;
    • NS00134207
    • AT25341
    • 724434-08-6
    • 4H-1-Benzopyran-4-one,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-
    • DTXSID50274279
    • (+/-)-Dihydrokaempferol
    • 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one
    • NSC-327432
    • FT-0775676
    • PADQINQHPQKXNL-UHFFFAOYSA-N
    • BCP20472
    • AKOS032948350
    • CHEMBL398847
    • KAEMPFEROL_met008
    • NCGC00488813-01
    • Inchi: 1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H
    • InChI-sleutel: PADQINQHPQKXNL-UHFFFAOYSA-N
    • LACHT: O1C2C=C(C=C(C=2C(C(C1C1C=CC(=CC=1)O)O)=O)O)O

Berekende eigenschappen

  • Exacte massa: 288.06338810g/mol
  • Monoisotopische massa: 288.06338810g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 1
  • Complexiteit: 392
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 282
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 107Ų
Aanbevolen leveranciers
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.